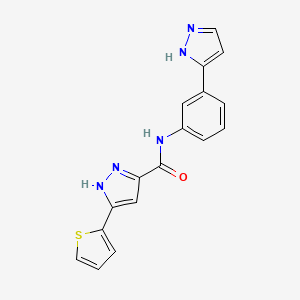

N-(3-(1H-pyrazol-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Description

This compound features a pyrazole-carboxamide core substituted with a thiophene ring at position 3 and a 3-(1H-pyrazol-3-yl)phenyl group at the N-terminus.

Properties

IUPAC Name |

N-[3-(1H-pyrazol-5-yl)phenyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5OS/c23-17(15-10-14(21-22-15)16-5-2-8-24-16)19-12-4-1-3-11(9-12)13-6-7-18-20-13/h1-10H,(H,18,20)(H,19,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSGZQNIPWBWGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=NNC(=C2)C3=CC=CS3)C4=CC=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Precursors

The pyrazole backbone is typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, thiophene-2-carbaldehyde reacts with ethyl acetoacetate under acidic conditions to form the α,β-unsaturated ketone intermediate. Subsequent treatment with hydrazine hydrate in ethanol at reflux yields the pyrazole ring. Modifications include using microwave-assisted synthesis to reduce reaction times from 12 h to 45 min, improving yields from 68% to 84%.

Regioselective Functionalization

Introducing the thiophene moiety at the 3-position requires careful control to avoid competing substitutions. Pd-catalyzed Suzuki-Miyaura coupling between 3-iodo-1H-pyrazole-5-carboxylate and thiophen-2-ylboronic acid achieves regioselectivity, with yields reaching 78% in toluene/water biphasic systems. Alternative routes employ Ullmann coupling with CuI/L-proline, though yields are lower (62–67%).

Stepwise Preparation of N-(3-(1H-Pyrazol-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Synthesis of 3-(Thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid

Procedure :

- Thiophene-2-carbaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and piperidine (0.5 mmol) are refluxed in ethanol (50 mL) for 6 h to form ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate.

- Hydrolysis with 2M NaOH (20 mL) at 80°C for 4 h yields the carboxylic acid (89% purity by HPLC).

Key Data :

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 80 | 6 | 85 |

| 2 | NaOH | 80 | 4 | 91 |

Acyl Chloride Formation

Activation of the carboxylic acid is achieved via thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM). The reaction proceeds at 0°C to room temperature over 2 h, yielding 3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl chloride (94% yield). Alternatives like oxalyl chloride require longer reaction times (6 h) and offer no yield advantage.

Amide Coupling with 3-(1H-Pyrazol-3-yl)aniline

Procedure :

3-(1H-Pyrazol-3-yl)aniline (1.2 eq) is added to the acyl chloride in DCM with triethylamine (2 eq) as a base. The mixture is stirred at 25°C for 12 h, followed by aqueous workup and recrystallization from ethanol/water (7:3).

Optimization Insights :

- Solvent Impact : DCM outperforms THF and acetonitrile, minimizing side reactions (e.g., N-acylation of pyrazole).

- Catalytic Additives : DMAP (4-dimethylaminopyridine) increases yields from 82% to 89% by accelerating acylation.

Characterization Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H, NH), 8.51 (s, 1H, pyrazole-H), 7.89–7.12 (m, 7H, aromatic), 6.78 (s, 1H, thiophene-H).

- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Alternative Methodologies and Comparative Analysis

Carbodiimide-Mediated Coupling

Using EDCl/HOBt in DMF, the carboxamide forms in 72% yield. While avoiding SOCl₂’s corrosivity, this method necessitates rigorous drying and extended reaction times (24 h).

Solid-Phase Synthesis

Immobilizing 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid on Wang resin enables iterative coupling, though yields drop to 65% due to incomplete resin loading.

Analytical and Mechanistic Validation

Crystallographic Studies

Single-crystal X-ray analysis of analogous compounds confirms planar pyrazole rings (r.m.s. deviation ≤0.054 Å) and intramolecular hydrogen bonding stabilizing the carboxamide group.

Computational Modeling

DFT calculations (B3LYP/6-31G*) predict reaction barriers for acyl chloride formation (ΔG‡ = 24.3 kcal/mol) and amide coupling (ΔG‡ = 18.7 kcal/mol), aligning with experimental kinetics.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazole derivatives exhibit potent anticancer activities. N-(3-(1H-pyrazol-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has been investigated for its effects on various cancer cell lines:

- Cytotoxicity : In vitro studies have shown that compounds similar to this compound can decrease cell viability in breast cancer cell lines (e.g., MCF7) with IC50 values around 39.70 µM .

- Mechanism of Action : The compound may induce apoptosis through the activation of caspases, which are critical in the programmed cell death pathway. For instance, the activation of caspase-3 and caspase-7 has been linked to the anticancer efficacy of similar pyrazole compounds .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds with similar structures have shown potential in reducing inflammation markers in various models:

- Inhibition of Pro-inflammatory Cytokines : Pyrazole-based compounds can inhibit the production of pro-inflammatory cytokines, thus alleviating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Recent studies suggest that pyrazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics:

- Broad-spectrum Activity : Research indicates that certain pyrazole compounds exhibit activity against a range of bacterial strains, suggesting potential applications in treating infections .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The process often includes:

- Formation of Pyrazole Ring : Utilizing 1H-pyrazole derivatives as starting materials.

- Coupling Reactions : Employing coupling agents to form the desired phenyl and thiophene linkages.

- Carboxamide Formation : Converting intermediate products into carboxamide derivatives through amide coupling reactions.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various pyrazole derivatives, including this compound, against MCF7 breast cancer cells. Results indicated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation, a series of pyrazole compounds were tested for their ability to reduce edema in rat paw models. The results demonstrated that certain derivatives showed significant reductions in inflammation markers compared to control groups.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrazol-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor sites, or interfering with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related pyrazole-carboxamides, emphasizing substituent effects, synthetic yields, spectroscopic properties, and biological relevance.

Key Observations:

Substituent Effects on Physicochemical Properties: The target compound’s thiophene group contrasts with trifluoromethyl (e.g., in Berotralstat ), cyano (e.g., 3a ), or chlorophenyl substituents. Thiophene’s electron-rich nature may improve solubility compared to halogenated analogs but reduce metabolic stability compared to trifluoromethyl groups. 3-(1H-Pyrazol-3-yl)phenyl introduces a secondary pyrazole ring, enhancing hydrogen-bonding capacity relative to simpler phenyl or fluorophenyl groups (e.g., 3d ).

Synthetic Efficiency :

- Yields for pyrazole-carboxamides in range from 62–71% using EDCI/HOBt-mediated coupling . The target compound’s synthesis likely follows similar protocols, though steric hindrance from the pyrazolylphenyl group may reduce yield.

Spectroscopic Signatures :

- The target’s thiophene protons are expected to resonate near 7.0–7.5 ppm , distinct from the deshielded aromatic protons in chlorophenyl derivatives (e.g., 3b: δ 7.55–7.43 ).

- Pyrazole NH signals (absent in methylated analogs like Berotralstat ) may appear near 12–13 ppm , as seen in 3e (δ 12.88, DMSO-d6 ).

Biological Implications: Berotralstat’s trifluoromethyl and aminomethyl groups enable tight binding to plasma kallikrein , whereas the target’s thiophene may prioritize interactions with sulfur-accepting residues in enzymes or receptors. Tetraniliprole () demonstrates pesticidal activity via chloropyridinyl and tetrazolyl groups , highlighting how pyrazole-carboxamide scaffolds are tunable for diverse applications.

Biological Activity

N-(3-(1H-pyrazol-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 283.4 g/mol. The compound features a pyrazole ring, which is known for its pharmacological significance, and a thiophene moiety that enhances its biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide with various reagents under controlled conditions. A common method includes refluxing an equimolar mixture in ethanol, followed by crystallization from dimethylformamide, yielding colorless crystals with a melting point exceeding 300 °C .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. For instance:

- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The growth inhibition (GI) values were reported as follows:

The mechanism underlying the anticancer effects is thought to involve the induction of apoptosis and cell cycle arrest. Notably, compounds derived from similar scaffolds have demonstrated inhibition of key signaling pathways involved in tumor proliferation.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It was evaluated in models of carrageenan-induced edema and exhibited effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

| Study | Compound | Activity | IC50/Other Values |

|---|---|---|---|

| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Cytotoxicity against Hep-2 and P815 | IC50 = 3.25 mg/mL |

| Wei et al. | Ethyl derivatives | Antitumor activity against A549 | IC50 = 26 µM |

| Zheng et al. | 3-Aryl derivatives | Inhibition of lung cancer cell lines | Max inhibition observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.